

# Rimtoregtide Demonstrates Significant Protective Effects in Preclinical Models Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rimtoregtide |           |
| Cat. No.:            | B12418667    | Get Quote |

#### For Immediate Release

Researchers and drug development professionals now have access to compelling preclinical data on **Rimtoregtide** (HTD4010), a novel peptide derived from the Reg3α protein. In two separate preclinical studies, **Rimtoregtide** demonstrated significant therapeutic potential in models of acute pancreatitis and septic cardiomyopathy when compared to placebo. The findings highlight its immunomodulatory, anti-inflammatory, and anti-apoptotic effects, offering a promising new avenue for treating acute inflammatory conditions.

# Acute Pancreatitis Model: Rimtoregtide Mitigates Pancreatic Injury

In a preclinical study using a sodium-taurocholate-induced model of acute pancreatitis in rats, **Rimtoregtide** administration resulted in substantial protective effects. The study, presented at Digestive Disease Week® (DDW) 2025, showed that **Rimtoregtide** significantly improved survival rates, reduced key inflammatory markers, and alleviated organ damage compared to the control group.[1]

### Quantitative Analysis of Rimtoregtide Efficacy in Acute Pancreatitis



| Parameter          | Placebo (Model<br>Control) | Rimtoregtide<br>(HTD4010) | Outcome                                     |
|--------------------|----------------------------|---------------------------|---------------------------------------------|
| Survival Rate      | Lower                      | Significantly Improved    | Enhanced Survival[1]                        |
| Serum Amylase      | Elevated                   | Decreased                 | Reduction in Pancreatic Enzyme Levels[1]    |
| Serum Lipase       | Elevated                   | Decreased                 | Reduction in Pancreatic Enzyme Levels[1]    |
| Multi-organ Injury | Present                    | Alleviated                | Macroscopic and Histological Improvement[1] |
| Pancreatic Damage  | Severe                     | Alleviated                | Histological<br>Improvement[1]              |

### **Experimental Protocol: Acute Pancreatitis Model**

The study utilized a sodium taurocholate-induced model of acute pancreatitis in rats to mimic the inflammatory cascade of the disease. Following the induction of pancreatitis, subjects were treated with either **Rimtoregtide** (HTD4010) or a placebo. Key indicators of pancreatic injury, including serum amylase and lipase levels, were measured. Additionally, histological examinations of the pancreas and other organs were conducted to assess the extent of tissue damage and inflammation. Survival rates were monitored over the course of the study.[1]

The protective effects of **Rimtoregtide** in this model are believed to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] By down-regulating the expression of TLR4, **Rimtoregtide** is thought to inhibit the downstream inflammatory cascade, thereby reducing the severity of pancreatitis.[2][3]





Click to download full resolution via product page

**Rimtoregtide**'s proposed mechanism in acute pancreatitis.

# Septic Cardiomyopathy Model: Rimtoregtide Protects Against Myocardial Injury

In a separate preclinical investigation, **Rimtoregtide** was evaluated in a lipopolysaccharide (LPS)-induced mouse model of septic cardiomyopathy. The study revealed that **Rimtoregtide** treatment significantly attenuated myocardial damage, improved cardiac function, and modulated key signaling pathways involved in cell survival and inflammation.

### Quantitative Analysis of Rimtoregtide Efficacy in Septic Cardiomyopathy



| Parameter                                 | Placebo (LPS<br>Group)     | Rimtoregtide (LPS<br>+ HTD4010) | Outcome                            |
|-------------------------------------------|----------------------------|---------------------------------|------------------------------------|
| Left Ventricular Ejection Fraction (LVEF) | Significantly<br>Decreased | Significantly Increased         | Improved Cardiac Function[4]       |
| Fractional Shortening (FS)                | Significantly<br>Decreased | Significantly Increased         | Improved Cardiac Function[4]       |
| Serum IL-6                                | Elevated                   | Reduced                         | Anti-inflammatory Effect[4]        |
| Serum TNF-α                               | Elevated                   | Reduced                         | Anti-inflammatory Effect[4]        |
| Cardiomyocyte Apoptosis                   | Increased                  | Decreased                       | Anti-apoptotic Effect[4]           |
| Bax Expression (Pro-<br>apoptotic)        | Increased                  | Lowered                         | Pro-survival[4]                    |
| Bcl-2 Expression<br>(Anti-apoptotic)      | Lowered                    | Increased                       | Pro-survival[4]                    |
| LC3 II/I Ratio<br>(Autophagy marker)      | Lowered                    | Increased                       | Promotion of Autophagy[4]          |
| p-AMPK Expression                         | Lowered                    | Increased                       | Modulation of Autophagy Pathway[4] |
| p-mTOR Expression                         | Enhanced                   | Lowered                         | Modulation of Autophagy Pathway[4] |

### **Experimental Protocol: Septic Cardiomyopathy Model**

Male ICR mice were randomized into a control group, an LPS-induced septic cardiomyopathy group (placebo), and an LPS group treated with **Rimtoregtide** (HTD4010). Cardiac function was assessed using ultrasound to measure LVEF and FS. Myocardial tissue was analyzed for pathological changes, and levels of inflammatory cytokines (IL-6 and TNF- $\alpha$ ) were measured in both serum and myocardial tissue. Western blotting was used to determine the expression



levels of proteins involved in apoptosis (Bax, Bcl-2) and autophagy (LC3 II/I, Beclin-1, p-AMPK, p-mTOR).[4]

The protective effects of **Rimtoregtide** in this model are suggested to be mediated by the promotion of autophagy through the modulation of the AMPK/mTOR signaling pathway.[4]



Click to download full resolution via product page

Workflow for the septic cardiomyopathy preclinical trial.

These preclinical findings provide a strong rationale for the continued clinical development of **Rimtoregtide** for acute inflammatory-related indications. The data suggests a dual mechanism of action involving both anti-inflammatory and pro-survival pathways, positioning **Rimtoregtide** as a promising candidate for conditions with significant unmet medical needs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HighTide Therapeutics Presents Preclinical Results of Rimtoregtide (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rimtoregtide Demonstrates Significant Protective Effects in Preclinical Models Compared to Placebo]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12418667#rimtoregtide-vs-placebo-in-preclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com